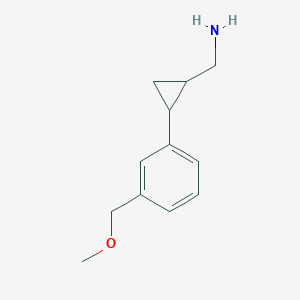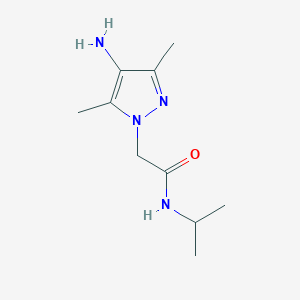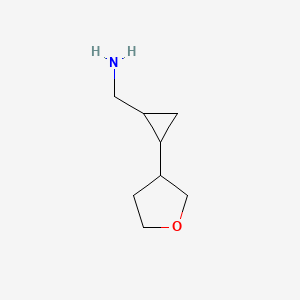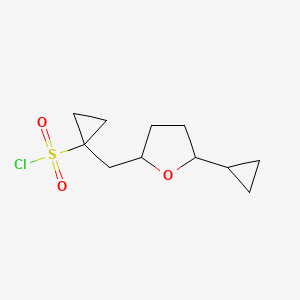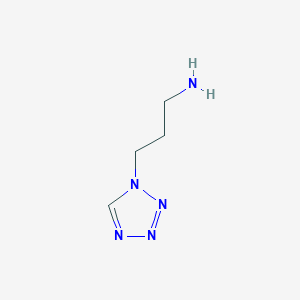
Methyl 4-chlorobutanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a white crystalline powder that is soluble in water and organic solvents. The compound is known for its unique chemical properties and potential therapeutic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chlorobutanimidate typically involves the reaction of methyl 4-chlorobutyrate with an appropriate amine under controlled conditions. One common method involves the reaction of methyl 4-chlorobutyrate with 2,2-dimethoxyethanamine in the presence of an acidic medium, leading to the formation of 4-chloro-N-(2,2-dimethoxyethyl)butanimidamide hydrochloride, which then undergoes intramolecular cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions
Methyl 4-chlorobutanimidate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization Reactions: It can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Acidic Medium: Cyclization reactions often require an acidic medium to proceed efficiently.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Cyclized Products: Intramolecular cyclization can lead to the formation of heterocyclic compounds such as pyrroloimidazoles.
科学的研究の応用
Methyl 4-chlorobutanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It has been investigated as a potential lead compound for the development of new drugs, particularly as an acetylcholinesterase inhibitor.
Industry: The compound’s unique properties make it useful in various industrial processes and applications.
作用機序
The mechanism of action of Methyl 4-chlorobutanimidate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic applications in treating conditions related to acetylcholine deficiency.
類似化合物との比較
Methyl 4-chlorobutanimidate can be compared with other similar compounds, such as:
Methyl 4-chlorobutyrate: A precursor in the synthesis of this compound.
4-chlorobutanimidamide: Another related compound with similar chemical properties.
特性
分子式 |
C5H10ClNO |
|---|---|
分子量 |
135.59 g/mol |
IUPAC名 |
methyl 4-chlorobutanimidate |
InChI |
InChI=1S/C5H10ClNO/c1-8-5(7)3-2-4-6/h7H,2-4H2,1H3 |
InChIキー |
METLUNUYKRGGMS-UHFFFAOYSA-N |
正規SMILES |
COC(=N)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


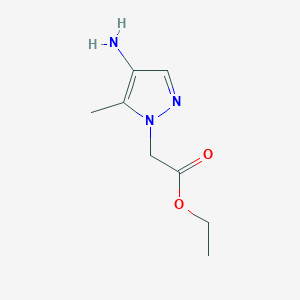


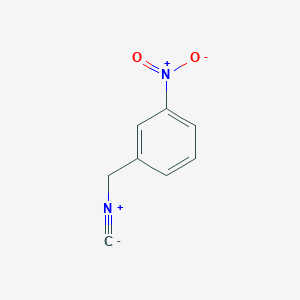
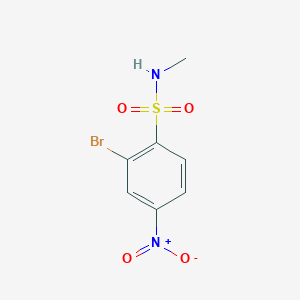
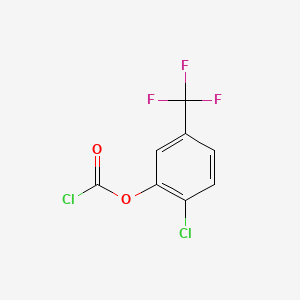
![5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13624423.png)

